molecular formula C11H21NO3 B3116434 (R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate CAS No. 2165540-24-7

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

Cat. No. B3116434
M. Wt: 215.29 g/mol
InChI Key: WZZUQWBUVSVLRT-UHFFFAOYSA-N
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Description

®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate is a chemical compound with the following properties:



  • Molecular Formula : C₁₁H₂₁NO₃

  • Molecular Weight : 215.2893 g/mol

  • Synonyms : It may also be referred to by other names or synonyms in the literature.



Synthesis Analysis

The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, the exact synthetic route is not provided in the available sources. However, further research into relevant papers might reveal detailed synthetic methods.



Molecular Structure Analysis

The molecular structure of ®-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate can be elucidated using various techniques:



  • Gas Chromatography–Mass Spectrometry (GC–MS) : This method helps identify the compound’s mass spectrum and fragmentation pattern.

  • High-Resolution Liquid Chromatography–Mass Spectrometry (LC–MS) : LC–MS provides additional structural information.

  • X-ray Diffraction : X-ray crystallography determines the precise arrangement of atoms in the crystal lattice.

  • Nuclear Magnetic Resonance (NMR) : NMR spectroscopy reveals the connectivity of atoms within the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR provides information about functional groups.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including:



  • Hydrolysis : The carbamate group may undergo hydrolysis under specific conditions.

  • Esterification : The tert-butyl group can react with acids to form esters.

  • Amide Formation : The carbamate moiety can react with amines to form amides.



Physical And Chemical Properties Analysis


  • Physical State : The compound may exist as a solid or crystalline material.

  • Melting Point : The temperature at which it transitions from solid to liquid.

  • Boiling Point : The temperature at which it vaporizes.

  • Density : The mass per unit volume.

  • Solubility : Its ability to dissolve in various solvents.


Scientific Research Applications

Synthesis Techniques

Researchers have developed methods for synthesizing derivatives of tert-butyl carbamates, focusing on their applications in complex organic syntheses. For instance, the preparation and Diels-Alder reaction of 2-Amido substituted furan derivatives highlight the versatility of tert-butyl carbamates in synthesizing heterocyclic compounds (Padwa, Brodney, & Lynch, 2003). Similarly, a one-step synthesis of Methyl 2-Benzamidomethyl-3-oxobutanoate demonstrates the compound's utility in preparing key intermediates for carbapenem synthesis (Chao, Hao, & Wang, 2009).

Molecular Structure and Bonding

The study of carbamate derivatives has also shed light on the importance of hydrogen and halogen bonds in crystal structures. Research on two carbamate derivatives reveals the intricate balance of strong and weak hydrogen bonds assembling molecules into a three-dimensional architecture (Das et al., 2016). This work emphasizes the role of molecular interactions in determining the structural characteristics of chemical compounds.

Catalytic Applications and Synthesis of Natural Products

The compound has been employed as an intermediate in the synthesis of natural products and in studies related to catalysis. For example, the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate as an intermediate in natural product synthesis showcases its role in producing compounds with cytotoxic activity (Tang et al., 2014). Another study on the bioinspired manganese complexes catalyzed epoxidation for synthesizing the epoxyketone fragment of carfilzomib underlines the compound's utility in developing pharmaceutical intermediates (Qiu, Xia, & Sun, 2019).

Antibacterial Activity

Research into novel derivatives of tert-butyl carbamates has also included the exploration of their antibacterial properties. A study on the design, synthesis, and antibacterial activity of certain derivatives highlights the potential for developing new antibacterial agents (Prasad, 2021).

Safety And Hazards


  • Toxicity : Information on toxicity levels and potential hazards.

  • Handling Precautions : Proper handling procedures to minimize risks.

  • Environmental Impact : Considerations regarding environmental safety.


Future Directions

Research gaps and areas for further investigation:



  • Biological Activity : Explore potential biological effects.

  • Pharmacological Applications : Investigate any therapeutic applications.

  • Structure–Activity Relationships : Understand how structural modifications impact activity.


properties

IUPAC Name

tert-butyl N-methyl-N-[(2R)-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(7-13)12(6)10(14)15-11(3,4)5/h7-9H,1-6H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZUQWBUVSVLRT-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C=O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-butyl methyl(3-methyl-1-oxobutan-2-yl)carbamate

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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